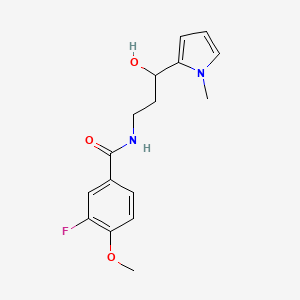

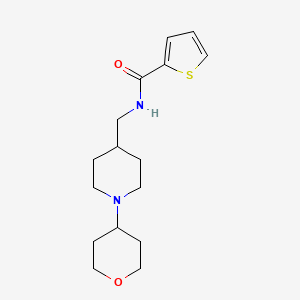

![molecular formula C16H16N4O2 B2503386 3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile CAS No. 338758-21-7](/img/structure/B2503386.png)

3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acrylonitrile compounds typically involves base-catalyzed reactions or Michael addition reactions. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile was achieved by reacting 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of a base . Similarly, Michael addition reactions have been used to synthesize related compounds, such as the unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates . These methods could potentially be adapted for the synthesis of 3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile.

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives is often characterized by spectroscopic techniques such as FT-IR, UV-vis, and NMR. For example, the molecular conformation, vibrational and electronic transitions of a similar compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, were studied using these methods . Density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches were employed to calculate structural and spectroscopic data, which could also be applicable to the compound of interest.

Chemical Reactions Analysis

Acrylonitrile derivatives can participate in various chemical reactions. The Michael addition is a common reaction pathway for these compounds, as seen in the synthesis of pyrido[2,3-d]pyrimidines from 2-aryl-substituted acrylates . Additionally, acrylonitrile derivatives have been found to inhibit tubulin, suggesting that they can interact with biological macromolecules . These reactions and interactions could be relevant to the compound , given its structural similarity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives can be inferred from related compounds. For instance, the linear polarizabilities and hyperpolarizabilities indicate that these compounds may serve as nonlinear optical materials . The crystal structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile shows inter and intramolecular hydrogen bonding, which could influence the compound's solubility and stability . The thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures have also been calculated for similar molecules .

科学的研究の応用

Tubulin Inhibition and Anticancer Activity

The structure of 3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile relates closely to compounds that have been identified as potent tubulin inhibitors, showing significant antiproliferative effects against a range of human cancer cell lines. This includes research on derivatives with similar moieties, which have been compared to established chemotherapeutic agents such as etoposide, indicating potential as novel cancer therapies. For instance, specific derivatives have demonstrated potency in inhibiting tubulin, which is crucial in cell division, suggesting a mechanism for their antiproliferative effects (Carta et al., 2011).

Heterocyclic Chemistry and Drug Synthesis

The compound is part of research efforts in synthesizing new heterocyclic compounds, which are central to developing pharmaceuticals. Its structure is useful for creating molecules with potential antimicrobial, antifungal, and anticancer activities. This includes the synthesis of N-substituted derivatives that can lead to new drugs with varied biological activities (Vardanyan et al., 2021).

Polymer Chemistry Applications

In polymer science, derivatives of this compound have been explored for initiating polymerization processes, such as the diradical polymerization of acrylonitrile. This has implications for creating new polymeric materials with specific properties for industrial applications. The kinetics and mechanisms of such reactions, including the effects of different substituents on the polymerization process, are of particular interest (Li et al., 1991).

Antimicrobial and Antifungal Agents

Compounds structurally related to this compound have shown promise as antimicrobial and antifungal agents. Their synthesis and biological activity testing are part of ongoing research to develop new treatments for infectious diseases. This includes evaluating their efficacy against various bacteria and fungi, comparing their activity to existing antimicrobial agents, and studying their potential as safer, more effective treatments (Nagamani et al., 2018).

特性

IUPAC Name |

(2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-16(2,20-11-18-10-19-20)15(21)13(9-17)8-12-4-6-14(22-3)7-5-12/h4-8,10-11H,1-3H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVUZBPMWMFMIK-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C(=CC1=CC=C(C=C1)OC)C#N)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

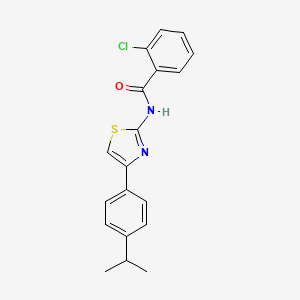

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)

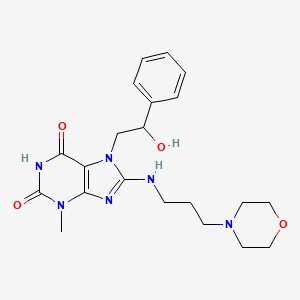

![N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2503310.png)

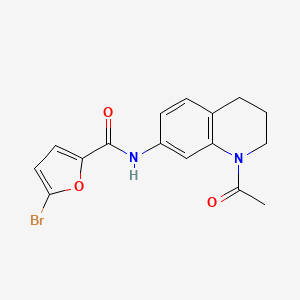

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)